Corticostatin 1
Description
Discovery and Isolation of Cortistatin from Marine Organisms
The cortistatins were first discovered in 2006 by researchers who isolated a group of steroidal alkaloids from the marine sponge Corticium simplex. rsc.orgwikipedia.org The initial investigation was part of a broader search for naturally occurring compounds that could inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis (the formation of new blood vessels). rsc.orgnih.gov
Through bioassay-guided fractionation of the sponge's methanolic extract, a team led by Kobayashi first identified four novel compounds: cortistatin A, B, C, and D. researchgate.netnih.gov Of these, cortistatin A proved to be the most potent inhibitor of HUVEC proliferation. rsc.orgresearchgate.net Further investigation of the same Indonesian marine sponge in 2007 led to the isolation of three more related androstane-type steroidal alkaloids: cortistatins J, K, and L. vulcanchem.comharvard.edu This was followed by the discovery of cortistatins E, F, G, and H from the same organism. karger.com
The isolation of these compounds marked a significant step in marine natural product chemistry, introducing a new family of structurally complex and biologically active molecules. nih.gov
Overview of Distinct Biological Activities Compared to Somatostatin (B550006)
The biological activities of marine cortistatins are notably different from those of the peptide hormone somatostatin. Somatostatin is primarily known for its role in regulating the endocrine system, including the inhibition of various hormones like growth hormone. nih.govbioscientifica.com
In contrast, the primary and most potent biological activity of marine cortistatins, particularly Cortistatin A, is the highly selective inhibition of endothelial cell proliferation. nih.govresearchgate.net This potent anti-angiogenic activity is the hallmark of this class of compounds. Research has shown that Cortistatin A inhibits HUVEC proliferation with an IC50 value in the low nanomolar range, making it thousands of times more selective for these cells compared to various tumor cell lines and normal fibroblasts. nih.govresearchgate.netnih.gov
Furthermore, Cortistatin A has been identified as a highly potent and selective inhibitor of cyclin-dependent kinases 8 (CDK8) and 19 (CDK19). wikipedia.org This mechanism is distinct from the G protein-coupled receptor signaling pathway of somatostatin. uniprot.org While somatostatin's functions are widespread, the marine cortistatins' activities are more specifically targeted towards processes like angiogenesis, making them a subject of interest for different therapeutic applications. nih.gov
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GICACRRRFCPNSERFSGYCRVNGARYVRCCSRR |
Origin of Product |
United States |
Biosynthesis and Endogenous Regulation of Cortistatin
Genetic Encoding and Precursor Processing
Cortistatin is encoded by the CORT gene. nih.govgenecards.org The initial product of translation is a precursor protein known as preprocortistatin. nih.gov In humans, this preproprotein is further processed to yield mature peptides. In rodents, the primary active forms are Cortistatin-14 (CST-14) and Cortistatin-29 (CST-29). mdpi.com
The conversion of the inactive precursor to biologically active peptides is achieved through proteolytic cleavage, a common mechanism for activating neuropeptides and hormones. libretexts.org The preprocortistatin sequence contains specific basic amino acid residues that serve as cleavage sites for processing enzymes. Specifically, the generation of CST-14 and CST-29 is thought to occur through cleavage at Lys-Lys and Lys-Arg sites within the precursor molecule. nih.gov
Studies involving the expression of rat preprocortistatin in pituitary cells have shown that the precursor is efficiently processed into both CST-14 and CST-29. nih.gov While both peptides are synthesized in roughly equal amounts within the cell, CST-14 appears to be the preferentially released form through the regulated secretory pathway. nih.gov This differential release suggests a mechanism for modulating the specific biological activities of cortistatin.
| Precursor Protein | Gene | Cleavage Products (Rodent) | Putative Cleavage Sites |
| Preprocortistatin | CORT | Cortistatin-14 (CST-14) | Lys-Lys |
| Cortistatin-29 (CST-29) | Lys-Arg |
Tissue and Cellular Distribution of Cortistatin Expression
The expression of cortistatin is not confined to the central nervous system but is widespread throughout peripheral tissues, indicating its diverse physiological roles. nih.gov
Within the central nervous system, cortistatin is predominantly produced by a specific subset of inhibitory GABAergic interneurons located in the cerebral cortex and the hippocampus. mdpi.comnih.gov This localization is consistent with its known functions in modulating neuronal activity and sleep patterns.
In peripheral tissues, cortistatin expression has been identified in a variety of cell types. Notably, it is expressed in cells of the immune system, including T and B lymphocytes, monocytes, macrophages, and dendritic cells. mdpi.com This suggests a significant role for cortistatin in immunomodulation. nih.gov Additionally, its expression has been documented in endothelial cells, endocrine cells, peripheral nociceptive neurons, and smooth muscle cells. mdpi.com A comprehensive study of various human tissues confirmed the widespread distribution of cortistatin mRNA, often co-expressed with somatostatin (B550006) mRNA, although a selective expression of cortistatin was noted in isolated immune cells. nih.gov
| System | Tissue/Cell Type | Primary Function |
| Central Nervous System | GABAergic interneurons (Cerebral Cortex, Hippocampus) | Neuromodulation, Sleep Regulation |
| Immune System | T and B lymphocytes, Monocytes, Macrophages, Dendritic cells | Immunomodulation, Anti-inflammatory responses |
| Cardiovascular System | Endothelial cells, Smooth muscle cells | Vascular function regulation |
| Endocrine System | Endocrine cells | Hormonal regulation |
| Peripheral Nervous System | Peripheral nociceptive neurons | Pain signaling |
Investigating Endogenous Regulation of Cortistatin Levels
The endogenous levels of cortistatin are dynamically regulated by various physiological and pathological stimuli, highlighting its role as a responsive signaling molecule.
Inflammatory conditions appear to be a significant regulator of cortistatin expression. Studies have shown that its levels correlate with the degree of inflammatory cell differentiation and activation, suggesting that cortistatin may function as an endogenous anti-inflammatory factor. nih.gov For instance, in the context of chronic prurigo, a skin condition characterized by intense itching and neurogenic inflammation, the number of cortistatin-expressing cells is markedly higher in skin lesions. researchgate.netnih.gov
Furthermore, alterations in cortistatin expression have been linked to several diseases. In human gliomas, cortistatin expression is decreased, and higher expression levels are associated with better survival rates. nih.gov Research suggests that cortistatin can inhibit the NF-κB pathway in glioma cells, which in turn regulates the expression of genes associated with chemotherapy resistance. nih.gov Similarly, lower levels of cortistatin have been observed in patients with newly diagnosed type 2 diabetes and in the retinas of individuals with diabetic retinopathy. nih.gov In prostate cancer, cortistatin is overexpressed compared to benign prostatic hyperplasia, with higher levels found in metastatic samples. mdpi.com These findings underscore the complex and context-dependent regulation of cortistatin and its potential involvement in various pathological processes.
Molecular Mechanisms of Cortistatin Action and Receptor Pharmacology
Downstream Molecular Effectors
Modulation of Protein Phosphorylation Events (e.g., 110 kDa protein for Cortistatin A)
Cortistatin A, a steroidal alkaloid originally isolated from the marine sponge Corticium simplex, exerts its biological effects through intricate molecular mechanisms, a key aspect of which is the modulation of protein phosphorylation cascades. nih.gov Early pharmacological studies identified that Cortistatin A inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with high potency. acs.orgnih.govacs.org A significant finding in these initial investigations was the observation that Cortistatin A treatment led to the reduced phosphorylation of an unidentified 110 kDa protein within HUVECs. nih.govacs.orgnih.govacs.org This effect was noted even as other signaling pathways, such as the VEGF-induced phosphorylation of ERK1/2 and p38, remained unaffected by the compound, suggesting a specific mode of action. nih.gov
Further research into the molecular targets of Cortistatin A revealed it to be a highly potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). chemicalprobes.orgnih.gov These kinases are components of the Mediator complex, a crucial co-regulator of RNA polymerase II transcription. nih.govelifesciences.org The inhibitory activity of Cortistatin A has been demonstrated in various assays, including the inhibition of CDK8 autophosphorylation and the phosphorylation of its known substrates like STAT1 at the serine 727 position (STAT1-S727). chemicalprobes.org
The inhibition of CDK8/19 by Cortistatin A has downstream consequences on the phosphorylation state of numerous proteins. As a kinase associated with the Mediator complex, CDK8 regulates gene expression by phosphorylating transcription factors and other Mediator subunits. elifesciences.org By inhibiting this activity, Cortistatin A can alter the activity of these transcription factors or mark them for degradation. elifesciences.org For instance, cellular assays have shown that Cortistatin A can block IFN-gamma stimulated phosphorylation of STAT1-S727 and TGF-beta stimulated phosphorylation of SMAD2 and SMAD3. chemicalprobes.org A large-scale phosphoproteomics study using Cortistatin A in human cells identified 78 high-confidence Mediator kinase targets, including DNA-binding transcription factors and proteins involved with chromatin, DNA repair, and RNA polymerase II. nih.gov
Influence on Gene Expression Profiles
The modulation of protein phosphorylation by Cortistatin A, particularly its inhibition of the Mediator kinases CDK8 and CDK19, directly translates into significant alterations in gene expression profiles. nih.govelifesciences.org The Mediator complex is a global regulator of gene transcription, and by targeting its kinase module, Cortistatin A can exert broad, yet specific, effects on the cellular transcriptome. nih.gov
Studies have shown that the changes in gene expression induced by Cortistatin A can be distinct from those caused by the simple knockdown (removal) of CDK8 or CDK19 proteins. nih.govelifesciences.org This suggests that the enzymatic (kinase) activity of CDK8/19, which is specifically blocked by Cortistatin A, plays a unique role in transcriptional regulation. nih.govelifesciences.org For example, pharmacological inhibition of CDK8 by its inhibitors has been found to activate the expression of genes associated with super-enhancers in acute myeloid leukemia and colorectal cancer cells, contributing to its anti-leukemic and anti-cancer activities. chemicalprobes.orgelifesciences.org
A derivative, didehydro-cortistatin A (dCA), which also inhibits HIV-1 transcription, has been shown to impact the gene expression of host immune CD4+ T cells. life-science-alliance.org Long-term treatment with dCA resulted in specific changes to the expression of genes involved in the cell cycle, histones, the interferon-response, and T-cell lineage. life-science-alliance.org The inhibition of interferon-stimulated genes by dCA is believed to be a direct consequence of CDK8 and CDK19 inhibition. life-science-alliance.org
In the central nervous system, the interplay between cortistatin-expressing neurons and signaling molecules like brain-derived neurotrophic factor (BDNF) also highlights an influence on gene expression. eneuro.orgnih.govmendeley.com The disruption of BDNF signaling through its receptor TrkB in cortistatin-expressing interneurons leads to the differential expression of genes crucial for the function of excitatory neurons. eneuro.orgnih.goveneuro.org Pathway analysis of these differentially expressed genes revealed their association with glutamatergic synapses and synaptic membranes, indicating that cortistatin-related signaling is critical for maintaining the excitatory/inhibitory balance in the cortex. eneuro.orgeneuro.org Furthermore, cortistatin itself can modulate the expression of various factors, including promoting the expression of neurotrophic factors and reducing the production of pro-inflammatory mediators in models of Parkinson's disease. mdpi.com
The expression of the cortistatin gene (CORT) is also subject to regulation. For instance, its expression is reportedly downregulated in fibrotic liver tissues, suggesting a role in pathological processes. researchgate.net
Biological Functions and Physiological Roles in Preclinical Models
Neurobiological Modulations
Corticostatin-1 (CST-14), a neuropeptide predominantly expressed in the cerebral cortex, has demonstrated a significant role in the regulation of neuronal excitability. researchgate.net Named for its ability to depress cortical activity, CST-14 is primarily produced by GABAergic interneurons in the cerebral cortex and hippocampus. researchgate.netnih.gov Its structural similarity to somatostatin (B550006) (SRIF) allows it to bind to all five known somatostatin receptors, thereby sharing some of SRIF's inhibitory functions on neuronal activity. researchgate.netstanford.eduwikipedia.org
In preclinical models, CST-14 has been shown to decrease the firing rate of CA1 pyramidal cells in the hippocampus. stanford.edu This inhibitory effect is achieved, in part, by antagonizing the excitatory effects of acetylcholine (B1216132) on the cortex, a property that distinguishes it from somatostatin, which can enhance acetylcholine release. nih.govjneurosci.org The peptide also enhances certain potassium currents, contributing to the hyperpolarization of neurons and a subsequent decrease in their excitability. jneurosci.orgnih.gov Studies have shown that cortistatin-expressing interneurons are critical in suppressing neural hyper-excitability, and their ablation leads to generalized seizures in animal models. nih.gov This highlights the crucial role of Corticostatin-1 in maintaining the delicate balance between excitation and inhibition within cortical circuits. nih.gov
Table 1: Summary of Corticostatin-1's Effects on Neuronal Excitability
| Preclinical Model/System | Key Findings | Reference |
|---|---|---|
| Rat Hippocampal Slices | Decreases the firing rate of CA1 pyramidal cells. | stanford.edu |
| In Vivo Rat Models | Antagonizes the effects of acetylcholine on cortical excitability. | nih.govjneurosci.org |
| Mouse Models (Genetic Ablation) | Ablation of cortistatin-expressing cells leads to generalized seizures and premature death. | nih.gov |
| Electrophysiological Studies | Enhances potassium currents, leading to neuronal hyperpolarization. | jneurosci.orgnih.gov |
A defining physiological role of Corticostatin-1 that distinguishes it from somatostatin is its potent induction of slow-wave sleep (SWS). stanford.eduwikipedia.org In preclinical studies involving intracerebroventricular administration in rats, CST-14 has been observed to significantly increase the time spent in SWS. stanford.eduresearchgate.net This effect is characterized by an enhancement of EEG synchronization and an increase in slow-wave activity (SWA), particularly within the first two hours following administration. researchgate.net
The sleep-promoting mechanism of CST-14 is thought to involve several actions. It may enhance the intrinsic activity of cortical neurons through its hyperpolarizing effects on principal cells. stanford.edu Furthermore, the regulated release of CST-14 at specific circadian times may counteract the excitatory influence of acetylcholine, thereby facilitating the transition to sleep. stanford.edu Another proposed mechanism is the modulation of the hyperpolarization-activated cationic conductance, known as the h-current, in thalamocortical cells, which plays a role in the rhythmic activity characteristic of SWS. stanford.edunih.gov The expression of mRNA for preprocortistatin has been shown to oscillate with the light-dark cycle and increase following sleep deprivation, further supporting its role as an endogenous sleep regulatory factor. researchgate.netresearchgate.net
Table 2: Corticostatin-1's Influence on Sleep-Wakefulness Cycles
| Preclinical Model | Observed Effect | Key Details | Reference |
|---|---|---|---|
| Rats (Intracerebroventricular injection) | Increased Slow-Wave Sleep (SWS) | Rats spent up to 75% of a 4-hour recording period in SWS, compared to 40% in controls. | stanford.edu |
| Rats | Enhanced EEG Synchronization | Promotes deep SWS during both light and dark periods. | researchgate.net |
| Rats | Increased Slow-Wave Activity (SWA) | SWA within deep SWS is increased in the first two hours post-administration. | researchgate.net |
| Rats (Sleep Deprivation) | Upregulation of Preprocortistatin mRNA | mRNA levels were four-fold higher after 24 hours of total sleep deprivation. | researchgate.net |
In addition to its effects on sleep, Corticostatin-1 has been shown to significantly reduce locomotor activity in preclinical models. wikipedia.orgpnas.org Intracerebroventricular injections of CST-14 in freely moving rats markedly decreased their locomotor activity. stanford.edu This effect is in direct contrast to that of somatostatin, which has been reported to have the opposite effect at similar doses. stanford.edu The reduction in locomotor activity appears to be a distinct physiological function of CST-14. researchgate.netnih.gov
In models of Parkinson's disease, where motor control is severely impaired, administration of Corticostatin-1 has been shown to improve locomotor activity in mice treated with the neurotoxin MPTP. nih.govresearchgate.netnih.govmdpi.com This improvement is associated with the neuroprotective effects of the peptide on the dopaminergic system. nih.govmdpi.com Specifically, cortistatin-treated mice showed improvements in locomotor function as assessed by the pole test and exhibited a higher percentage of individuals with long strides in the gait test. nih.gov Importantly, studies have indicated that at doses where Corticostatin-1 exerts analgesic effects, it does not cause sedation or impair motor functions, suggesting a specific modulation of locomotor control pathways rather than a general sedative effect. ugr.es
Table 3: Effects of Corticostatin-1 on Locomotor Activity and Motor Control
| Preclinical Model | Effect | Specific Findings | Reference |
|---|---|---|---|
| Freely moving rats | Decreased locomotor activity | Intracerebroventricular injection of CST-14 markedly decreased motor activity. | stanford.edu |
| MPTP mouse model of Parkinson's Disease | Improved locomotor activity | Restored descending time in the pole test and improved stride length in the gait test. | nih.govresearchgate.net |
| Mouse models of inflammatory pain | No impairment of motor function | At analgesic doses, CST-14 did not cause sedation or affect motor performance on the rotarod test. | ugr.es |
Corticostatin-1 exerts a modulatory influence on glutamatergic neurotransmission and synaptic function, primarily through an inhibitory action. stanford.edu In hippocampal slices, CST-14 has been demonstrated to reduce evoked excitatory postsynaptic potentials (EPSPs) that are mediated by both NMDA and non-NMDA glutamate (B1630785) receptors in CA1 neurons. stanford.edu This suggests that CST-14 can dampen excitatory signaling in key brain regions involved in learning and memory. stanford.edu The peptide does not appear to alter inhibitory postsynaptic potentials (IPSPs), indicating a specific effect on excitatory pathways. stanford.edu
The modulation of glutamatergic neurons by CST-14 has also been observed in the hypothalamus, where it inhibits glutamate-induced responses. stanford.edu This effect is likely mediated through the activation of type 2 somatostatin receptors. stanford.edu In transgenic mice overexpressing CST-14 in hippocampal neurons, a deficit in long-term potentiation (LTP), a cellular correlate of learning and memory, was observed. stanford.edu This deficit appears to be a result of the reduction of postsynaptic NMDA receptor function. stanford.edu These findings collectively suggest that a primary mechanism through which Corticostatin-1 regulates cortical activity and other neurological functions is by reducing the activity of excitatory glutamatergic neurons. stanford.edu
Table 4: Corticostatin-1's Modulation of Glutamatergic Neurotransmission
| Preclinical Model/System | Key Finding | Mechanism/Detail | Reference |
|---|---|---|---|
| Rat Hippocampal Slices (CA1 neurons) | Reduces evoked EPSPs | Mediated by both NMDA and non-NMDA glutamate receptors. | stanford.edu |
| Rat Hypothalamic Neurons | Inhibits glutamate-induced responses | Likely through activation of type 2 SRIF receptors. | stanford.edu |
| Transgenic Mice (overexpressing CST-14) | Deficit in long-term potentiation (LTP) | Appears to be mediated by a reduction of postsynaptic NMDA receptor function. | stanford.edu |
| In Vivo Rat Models (anesthetized) | Decreases firing rate of CA1 pyramidal cells | Reduces firing induced by NMDA pulses. | stanford.edu |
Corticostatin-1 has demonstrated significant neuroprotective properties in preclinical models of neurodegenerative disorders, most notably Parkinson's disease (PD). nih.govnih.govmdpi.commdpi.com In a well-established mouse model of PD induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), treatment with Corticostatin-1 mitigated the loss of dopaminergic neurons in the substantia nigra and their nerve terminals in the striatum. nih.govnih.govmdpi.com This preservation of the nigrostriatal pathway is a critical aspect of its neuroprotective effect. nih.gov
The neuroprotective mechanisms of Corticostatin-1 are multifaceted. nih.govnih.gov In addition to directly protecting neurons, it also modulates the neuroinflammatory response that contributes to neuronal death in PD. nih.govnih.gov Treatment with Corticostatin-1 diminished the presence and activation of glial cells (microglia and astrocytes) in the affected brain regions of MPTP-treated mice. nih.govnih.gov It also reduced the production of inflammatory mediators and promoted the expression of neurotrophic factors in the striatum. nih.govnih.gov In vitro studies have further confirmed that Corticostatin-1 can reduce the cell death of dopaminergic neurons exposed to neurotoxins. nih.govnih.gov These findings suggest that Corticostatin-1 is a promising agent that combines both anti-inflammatory and direct neuroprotective properties to combat the progression of Parkinson's disease. nih.govnih.gov
Table 5: Neuroprotective Effects of Corticostatin-1 in Parkinson's Disease Models
| Model | Key Neuroprotective Finding | Associated Outcome | Reference |
|---|---|---|---|
| MPTP Mouse Model | Mitigated loss of dopaminergic neurons in the substantia nigra and striatum. | Improved locomotor activity. | nih.govnih.govmdpi.com |
| MPTP Mouse Model | Diminished presence and activation of glial cells (gliosis). | Reduced neuroinflammation. | nih.govnih.gov |
| MPTP Mouse Model | Reduced production of immune mediators. | Lowered inflammatory environment. | nih.govnih.gov |
| MPTP Mouse Model | Promoted expression of neurotrophic factors in the striatum. | Enhanced neuronal support. | nih.govnih.gov |
| In Vitro Model (dopaminergic neurons) | Reduced cell death of neurons exposed to neurotoxin. | Direct neuronal protection. | nih.govnih.gov |
Corticostatin-1 has emerged as a significant modulator of the complex pathophysiology of ischemic stroke, demonstrating a role in both the acute injury and subsequent recovery phases in preclinical models. csic.esbiorxiv.orgnih.gov In a mouse model of middle cerebral artery occlusion (MCAO), peripheral administration of Corticostatin-1 at 24 hours post-stroke was found to significantly reduce neurological damage and enhance recovery. csic.esbiorxiv.orgnih.gov
The neuroprotective effects of Corticostatin-1 in stroke are pleiotropic. csic.esbiorxiv.orgnih.gov It has been shown to modulate glial reactivity and the formation of the astrocytic scar, which can have both beneficial and detrimental effects on recovery. csic.esbiorxiv.orgnih.gov Furthermore, Corticostatin-1 facilitates the recovery of the blood-brain barrier (BBB), a critical step in reducing edema and inflammation. csic.esbiorxiv.orgnih.govbiorxiv.org It also regulates both local and systemic immune dysfunction that occurs following a stroke. csic.esbiorxiv.orgnih.gov Interestingly, the timing of administration is crucial, as immediate and early post-stroke administration did not show beneficial effects, emphasizing the importance of targeting specific phases of stroke pathology. csic.esbiorxiv.org Long-term treatment has been shown to improve neuronal repopulation and myelin repair. biorxiv.orgbiorxiv.org Studies in cortistatin-deficient mice revealed that a lack of this neuropeptide worsens neurological outcomes and exacerbates glial and vascular dysfunction associated with stroke, underscoring its endogenous protective role. biorxiv.orgbiorxiv.org
Table 6: Corticostatin-1's Role in Ischemic Stroke
| Preclinical Model | Timing of Administration | Key Findings | Reference |
|---|---|---|---|
| MCAO Mouse Model | 24 hours post-stroke | Reduced neurological damage and enhanced recovery. | csic.esbiorxiv.orgnih.gov |
| MCAO Mouse Model | 24 hours post-stroke | Modulated glial reactivity and astrocytic scar formation. | csic.esbiorxiv.orgnih.gov |
| MCAO Mouse Model | 24 hours post-stroke | Facilitated blood-brain barrier recovery. | csic.esbiorxiv.orgnih.govbiorxiv.org |
| MCAO Mouse Model | 24 hours post-stroke | Regulated local and systemic immune dysfunction. | csic.esbiorxiv.orgnih.gov |
| MCAO Mouse Model | Immediate and early post-stroke | Not beneficial, and potentially detrimental. | csic.esbiorxiv.org |
| Cortistatin-deficient Mice (MCAO) | N/A (Endogenous role) | Deficiency worsened neurological outcomes and exacerbated glial/vascular dysfunction. | biorxiv.orgbiorxiv.org |
| MCAO Mouse Model | Long-term (7 days) | Improved neuronal repopulation and myelin repair. | biorxiv.orgbiorxiv.org |
Participation in Learning and Memory Processes
Corticostatin (B569364) (CST) is implicated in the complex neural circuits governing learning and memory. nih.gov This neuropeptide is distributed in brain regions critical for cognitive functions, such as the hippocampus and cortex. nih.gov Research suggests that CST-14 may influence long-term memory, with some studies indicating a potential role in memory impairment through the inhibition of glutamatergic neurotransmission. stanford.edu This effect appears to be mediated by a reduction in the function of postsynaptic NMDA receptors. stanford.edu
The expression of corticostatin is notably altered in the cortex of transgenic mouse models of Alzheimer's disease, suggesting a potential involvement of the peptide in the pathophysiology of this neurodegenerative condition. stanford.edu Further investigation into the precise role of endogenous corticostatin in cognition is ongoing, with studies in knockout animal models anticipated to provide more clarity. stanford.edu The interaction of CST-14 with ghrelin and GABAergic systems has also been identified as a factor in its effects on memory processes. nih.gov
Immunomodulatory and Anti-Inflammatory Actions
Corticostatin has emerged as a significant endogenous factor with potent anti-inflammatory and immunomodulatory properties, acting at multiple levels to regulate both innate and adaptive immune responses. karger.com Its therapeutic potential has been demonstrated in a variety of preclinical models of inflammatory and autoimmune disorders. mdpi.com
Corticostatin exerts profound control over the production of key inflammatory mediators. In preclinical models, it has been shown to consistently down-regulate a wide spectrum of pro-inflammatory cytokines and chemokines. nih.govpnas.org
In models of endotoxemia, corticostatin administration significantly reduced the systemic and local levels of cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), IL-1β, and IL-12. karger.comnih.gov Similarly, in experimental colitis, corticostatin dramatically decreased the mucosal expression of inflammatory cytokines including TNF-α, IFN-γ, IL-6, IL-1β, IL-12, IL-17, and IL-18. pnas.orgnih.gov This inhibitory effect extends to chemokines, which are responsible for recruiting immune cells to sites of inflammation. Corticostatin has been found to inhibit the release of chemokines like CXCL2 (MIP-2) and CCL5 (RANTES) by macrophages and synovial cells. karger.com In colitic mice, it reduced the expression of a broad array of chemokines such as RANTES, MIP-1α, MIP-1β, and IP-10, thereby limiting the infiltration of inflammatory cells into the colonic mucosa. pnas.org
The table below summarizes the effect of Corticostatin-1 on the production of various pro-inflammatory mediators in different preclinical models.
| Mediator | Model System | Observed Effect | Reference(s) |
| Cytokines | |||
| TNF-α | Endotoxin-activated macrophages, Endotoxemia, Colitis, Arthritis | Inhibition/Reduction | karger.compnas.orgnih.govnih.gov |
| IL-6 | Endotoxin-activated macrophages, Endotoxemia, Colitis, Arthritis | Inhibition/Reduction | karger.compnas.orgnih.govnih.gov |
| IL-1β | Endotoxin-activated macrophages, Endotoxemia, Colitis, Arthritis | Inhibition/Reduction | karger.compnas.orgnih.gov |
| IL-12 | Endotoxin-activated macrophages, Colitis, Arthritis | Inhibition/Reduction | karger.compnas.orgnih.gov |
| IFN-γ | Colitis, Arthritis | Reduction | nih.govnih.gov |
| IL-17 | Colitis | Reduction | pnas.org |
| Chemokines | |||
| CXCL2 (MIP-2) | Macrophages, Synovial cells, Endotoxemia, Colitis, Arthritis | Inhibition/Reduction | karger.compnas.orgnih.govnih.gov |
| CCL5 (RANTES) | Macrophages, Synovial cells, Endotoxemia, Colitis, Arthritis | Inhibition/Reduction | karger.compnas.orgnih.govnih.gov |
| MIP-1α | Colitis | Reduction | pnas.org |
Corticostatin plays a crucial role in regulating neuroinflammation by modulating the activation of glial cells, namely microglia and astrocytes. mdpi.com In pathological conditions within the central nervous system (CNS), these cells become reactive, contributing to both neuroprotection and neurodegeneration. Corticostatin has been shown to temper the inflammatory response of microglia. karger.comnih.gov For instance, it inhibits the production of cytotoxic mediators like nitric oxide by activated microglia. karger.com
In a preclinical model of Parkinson's disease, corticostatin treatment diminished the presence and activation of both astrocytes and microglia in the affected brain regions. mdpi.com It was observed to reduce the density and reactive response of these glial cells, leading to microglial morphologies comparable to those in a healthy state. mdpi.com Similarly, in models of neuroinflammatory conditions like bacterial meningoencephalitis and experimental autoimmune encephalomyelitis, corticostatin regulates glial activity, which is associated with its neuroprotective effects. karger.commdpi.com In a model of ischemic stroke, late administration of corticostatin modulated glial reactivity and astrocytic scar formation, contributing to reduced neuronal damage. csic.esbiorxiv.org However, the timing of administration appears critical, as immediate treatment post-stroke impaired glial scar formation, which was detrimental. csic.es Studies on cultured rat cortical microglia and astrocytes have shown that corticostatin can inhibit the Interleukin-1β-induced release of prostaglandin (B15479496) E2, a key inflammatory mediator. researchgate.net
Corticostatin acts as a potent macrophage-deactivating factor, a key mechanism in its anti-inflammatory action. nih.govnih.gov It directly impairs the inflammatory response of macrophages, inhibiting their production of a wide array of inflammatory mediators. karger.com In vitro studies have demonstrated that corticostatin inhibits the production of TNF-α, IL-6, IL-1β, IL-12, MIP-2, RANTES, and nitric oxide by endotoxin-activated macrophages. nih.govnih.gov
This deactivation of resident and infiltrating macrophages is considered a major mechanism for corticostatin's therapeutic effect in models of inflammatory bowel disease and endotoxemia. nih.govnih.gov By deactivating macrophages, corticostatin limits their co-stimulatory response on T cells, thereby restricting the clonal expansion of inflammatory T helper 1 (Th1) cells. karger.com Furthermore, corticostatin is produced by immune cells themselves, including macrophages, upon stimulation, suggesting it functions as part of a negative feedback loop to control inflammation. karger.com
Corticostatin significantly influences the adaptive immune response by modulating T-lymphocyte differentiation. karger.com It has been consistently shown to impair the development of pro-inflammatory Th1 and Th17 cells, which are key drivers of many autoimmune diseases. karger.com In models of inflammatory bowel disease and experimental arthritis, corticostatin treatment was associated with a downregulation of the Th1-driven autoimmune response. nih.govnih.gov In experimental autoimmune encephalomyelitis, a model for multiple sclerosis, corticostatin partially inhibits the activation and expansion of autoreactive Th1 and Th17 cells. aai.org
Concurrently, corticostatin promotes a shift towards anti-inflammatory and regulatory responses. It has been shown to favor the expansion of Th2 cells, although the exact mechanisms are still under investigation. karger.com Crucially, corticostatin administration increases the number of regulatory T cells (Tregs), specifically CD4+FoxP3+ Tregs and IL-10-producing T cells. karger.com This induction of Tregs is a vital mechanism for restoring immune tolerance. researchgate.net In models of colitis and experimental autoimmune encephalomyelitis, the therapeutic effect of corticostatin was linked to an increase in these regulatory T cell populations, which in turn suppress self-reactive T cells. karger.compnas.orgaai.org Didehydro-cortistatin A (dCA), a derivative, has been shown to promote a Th2/Treg phenotype in primary human CD4+ T cells. life-science-alliance.org
The table below summarizes the effects of Corticostatin-1 on T-lymphocyte subsets.
| T-Cell Subset | Effect of Corticostatin-1 | Preclinical Model | Reference(s) |
| Th1 | Inhibition/Downregulation | Colitis, Arthritis, EAE | karger.comnih.govnih.govaai.org |
| Th17 | Inhibition/Downregulation | EAE | karger.comaai.org |
| Th2 | Favors expansion | General inflammatory conditions | karger.com |
| Regulatory T cells (Tregs) | Induction/Increase | Colitis, EAE | karger.compnas.orgaai.org |
The broad immunomodulatory properties of corticostatin have translated into significant therapeutic efficacy in various preclinical models of inflammation.
In murine models of lethal endotoxemia and sepsis (induced by cecal ligation and puncture or injection of bacterial endotoxin), administration of corticostatin improved survival rates. karger.comnih.gov This protective effect was mediated by a decrease in both local and systemic levels of numerous inflammatory mediators, including cytokines and chemokines, and the prevention of sepsis-associated histopathology like inflammatory cell infiltration in target organs. nih.govnih.gov
In experimental models of inflammatory bowel disease (IBD), specifically TNBS-induced colitis which mimics Crohn's disease, corticostatin treatment significantly ameliorated the clinical and histopathological severity of the disease. pnas.orgnih.govnih.gov It abrogated body weight loss, reduced diarrhea and intestinal inflammation, and increased survival rates. nih.govnih.gov The therapeutic action in IBD is attributed to its capacity to deactivate the intestinal inflammatory response at multiple levels, including the downregulation of the Th1-driven response and the promotion of mucosal immune tolerance. pnas.orgnih.govnih.gov Importantly, corticostatin was effective even when administered after the onset of established colitis and helped prevent disease recurrence. nih.govnih.gov
Angiogenesis and Vascular Homeostasis Regulation
Cortistatin A demonstrates potent and multifaceted effects on the formation and maintenance of blood vessels. Its regulatory actions extend to various cell types involved in angiogenesis and vascular stability.
Selective Inhibition of Endothelial Cell Proliferation (e.g., HUVECs by Cortistatin A)
Cortistatin A exhibits a remarkable and highly selective inhibitory effect on the proliferation of endothelial cells, the primary cells lining blood vessels. This has been extensively studied using Human Umbilical Vein Endothelial Cells (HUVECs) as a model for angiogenesis.
Initial discoveries highlighted that Cortistatin A, isolated from the marine sponge Corticium simplex, potently inhibits HUVEC proliferation. nih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be exceptionally low, at approximately 1.8 nM (or 0.0018 µM). nih.govacs.org This potent activity is underscored by its selectivity; the concentration required to inhibit HUVEC growth is over 3,000 times lower than that needed to inhibit the proliferation of various human and murine cancer cell lines and normal human dermal fibroblasts. nih.govacs.org This high degree of selectivity for endothelial cells suggests a targeted mechanism of action within the vasculature. acs.org
| Cell Line | Compound | IC50 / GI50 | Selectivity |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cortistatin A | 1.8 nM nih.govacs.org | >3000-fold vs. tumor/fibroblast cells nih.gov |
| Various Human and Murine Cancer Cell Lines | Cortistatin A | ~6-7 µM acs.org | - |
| Normal Human Dermal Fibroblast | Cortistatin A | ~6-7 µM acs.org | - |
| KB3-1 Cells | Cortistatin A Analogue (CD-cis-fused) | 1.5 µM jst.go.jp | 13-fold (vs. HUVEC) jst.go.jp |
This table summarizes the inhibitory concentrations of Cortistatin A and its analogues on different cell types, highlighting its selectivity for endothelial cells.
Attenuation of Endothelial Cell Migration and Tubular Formation
Beyond inhibiting proliferation, Cortistatin A actively disrupts other critical steps in the angiogenic cascade: endothelial cell migration and the subsequent organization into three-dimensional tubular structures. The formation of new blood vessel networks, a process mimicked in vitro by the tube formation assay on Matrigel, is essential for both physiological and pathological angiogenesis. mdpi.comfrontiersin.org Cortistatin A has been shown to effectively inhibit the migration and tubular formation of HUVECs that is stimulated by key pro-angiogenic factors such as vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF). jst.go.jp This demonstrates that Cortistatin A can counteract the signals that trigger endothelial cells to move and form new vessels. jst.go.jp
Mechanistic Insights into Angiogenic Pathway Modulation (e.g., VEGF/bFGF independence)
While Cortistatin A effectively blocks angiogenesis stimulated by potent growth factors like VEGF and bFGF, its mechanism of action appears to operate independently of directly targeting these growth factor pathways. jst.go.jp In many pathological conditions, resistance to anti-angiogenic therapies that target the VEGF pathway can emerge due to the upregulation of other pro-angiogenic factors, such as the FGF family. nih.govnih.gov The ability of Cortistatin A to inhibit angiogenesis despite the presence of these potent stimulators suggests it acts on a downstream or parallel pathway crucial for endothelial cell response. jst.go.jp
The primary molecular targets of Cortistatin A have been identified as cyclin-dependent kinase 8 (CDK8) and CDK19. chemicalprobes.org It is a highly potent and selective inhibitor of these two kinases. chemicalprobes.org This inhibition likely underlies its anti-proliferative effects, as these kinases are involved in regulating gene transcription. chemicalprobes.org The fact that its anti-angiogenic activity is observed in the presence of strong mitogens like VEGF and bFGF points to a mechanism that can override these pro-angiogenic signals. jst.go.jp
Regulation of Vascular Smooth Muscle Cell Proliferation and Migration
The influence of Cortistatin on vascular homeostasis extends to vascular smooth muscle cells (VSMCs), which are critical for vessel wall structure and function. The proliferation and migration of VSMCs are key events in the development of vascular diseases like atherosclerosis and restenosis following arterial injury. nih.govahajournals.org
Cortistatin has been found to inhibit the proliferation of human aortic smooth muscle cells stimulated by platelet-derived growth factor (PDGF), a potent mitogen for VSMCs. nih.gov This inhibitory action is mediated through its binding to somatostatin receptors (specifically sst2 and sst5) and the ghrelin receptor (GHS-R1a), leading to an increase in cAMP and activation of p38-mitogen-activated protein kinase (MAPK), while inhibiting Akt activity. nih.gov
Furthermore, Cortistatin impairs the migration of human aortic SMCs towards a PDGF stimulus. nih.gov This effect is dependent on the ghrelin receptor and involves the inhibition of Rac1 activation and subsequent cytosolic calcium increases, which are necessary for cell movement and the formation of lamellipodia. nih.gov
| Cellular Process | Cell Type | Stimulus | Receptors Involved | Key Signaling Events |
| Proliferation | Human Aortic SMCs | PDGF | sst2, sst5, Ghrelin Receptor nih.gov | ↑ cAMP, ↑ p38-MAPK, ↓ Akt activity nih.gov |
| Migration | Human Aortic SMCs | PDGF | Ghrelin Receptor nih.gov | ↓ Rac1 activation, ↓ Cytosolic Ca2+ nih.gov |
This table details the mechanisms by which Cortistatin inhibits the proliferation and migration of vascular smooth muscle cells.
Promotion of Vascular Remodeling and Angiogenesis Post-Injury (Context-Dependent)
The role of Cortistatin in vascular biology appears to be context-dependent, shifting from an inhibitory function in pathological angiogenesis to a supportive role in tissue repair and remodeling following injury. Vascular remodeling is an adaptive process involving changes in the extracellular matrix (ECM) and cellular function in response to environmental cues. researchgate.net
Studies using cortistatin-deficient mice have revealed that the absence of this neuropeptide leads to a dysfunctional brain endothelium. nih.gov Following injury, these deficient endothelial cells exhibit an impaired ability to upregulate genetic pathways crucial for recovery, including those related to ECM reorganization, angiogenesis, and response to hypoxia. researchgate.netnih.gov This suggests that endogenous cortistatin is necessary for a proper, balanced endothelial response to damage. nih.gov The arterial endothelium expresses cortistatin and its receptors, particularly in response to injury, indicating a physiological role in vascular repair. nih.gov In vivo, cortistatin treatment can reverse the disruption of tight junctions and reduce blood-brain barrier leakage after injury. nih.gov
Endocrine and Metabolic Axis Modulation
Cortistatin, which shares structural homology with somatostatin, also plays a significant role in regulating the endocrine and metabolic systems. nih.govfrontiersin.org However, it exerts unique functions not shared by somatostatin, partly through its ability to bind to the ghrelin receptor (GHS-R1a) in addition to somatostatin receptors. nih.govplos.org
Research in cortistatin-deficient mice has uncovered complex and often gender-dependent roles in hormone regulation and metabolism. nih.gov For instance, cortistatin appears to have a stimulatory effect on prolactin (PRL) secretion, as its absence leads to reduced PRL levels. nih.gov Conversely, it acts as an inhibitor of growth hormone (GH) and adrenocorticotropic hormone (ACTH) in a manner that differs between males and females. nih.govkarger.com
| Hormone/Process | Effect of Cortistatin | Gender Dependency | Receptor(s) Implicated |
| Prolactin (PRL) | Stimulatory nih.gov | Observed in both male and female mice nih.gov | GHS-R1a nih.gov |
| Growth Hormone (GH) | Inhibitory nih.gov | Gender-dependent nih.gov | Somatostatin receptors bioscientifica.com |
| Adrenocorticotropic Hormone (ACTH) | Inhibitory nih.govkarger.com | Gender-dependent nih.gov | Somatostatin receptors karger.com |
| Glucose-Insulin Homeostasis | Regulatory; involved in insulin (B600854) sensitivity nih.gov | Male-specific insulin resistance in deficient mice nih.gov | GHS-R1a, Somatostatin receptors frontiersin.orgplos.org |
| Insulin Secretion | Inhibitory frontiersin.org | Not specified | Somatostatin receptors frontiersin.org |
This table summarizes the diverse modulatory effects of Cortistatin on the endocrine and metabolic systems based on preclinical findings.
Sex-Dependent Regulation of Growth Hormone Axis
Preclinical studies utilizing murine models have revealed a significant and complex sex-dependent role for corticostatin-1 in the regulation of the growth hormone (GH) axis. The absence of endogenous corticostatin in knockout (CORT-KO) mice leads to distinct alterations in GH secretion and expression that differ between males and females.
Interestingly, despite the elevated GH levels in CORT-KO mice of both sexes, there are no significant corresponding changes in circulating Insulin-like Growth Factor-1 (IGF-1) levels or in the growth rates of these animals. nih.gov This suggests a potential uncoupling of the GH-IGF-1 axis in the absence of corticostatin-1. Furthermore, studies on dual-expression plasmids of somatostatin and corticostatin have indicated a compensatory effect of corticostatin on somatostatin's regulation of GH, with simultaneous administration impacting GH levels. mdpi.com
The following table summarizes the key sex-dependent findings in CORT-KO mice under basal conditions:
| Parameter | Male CORT-KO Mice | Female CORT-KO Mice |
| Plasma GH Levels | Increased | Significantly Increased |
| Pituitary GH Expression | No significant change | Enhanced |
| Plasma IGF-1 Levels | No significant change | No significant change |
| Growth Rate | Unaltered | Unaltered |
Influence on Stress Axis Hormones
Corticostatin-1 has been shown to be a modulator of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress. The influence of corticostatin-1 on stress hormones also exhibits sex-dependent characteristics, as demonstrated in preclinical studies with CORT-KO mice.
In female CORT-KO mice, there is a significant elevation in circulating levels of adrenocorticotropic hormone (ACTH) and a corresponding increase in pituitary pro-opiomelanocortin (POMC) expression, the precursor protein for ACTH. researchgate.netnih.gov However, this effect on ACTH is not observed in male CORT-KO mice. nih.gov Despite this sex-specific difference in ACTH regulation, both male and female CORT-KO mice display increased levels of circulating corticosterone, the primary glucocorticoid in rodents. researchgate.netnih.gov This suggests that corticostatin-1 plays a role in regulating the adrenal response to ACTH or that other compensatory mechanisms are at play.
Preliminary behavioral studies have suggested that mice deficient in corticostatin may exhibit exacerbated anxiety-like behavior, pointing to a potential role for this neuropeptide in the central processing of stress. karger.com
The table below outlines the impact of corticostatin-1 deficiency on key stress axis hormones in preclinical models:
| Hormone | Male CORT-KO Mice | Female CORT-KO Mice |
| Adrenocorticotropic Hormone (ACTH) | No significant change | Significantly Increased |
| Pituitary POMC Expression | No significant change | Significantly Increased |
| Corticosterone | Increased | Increased |
Pain Modulatory Effects
Alleviation of Neuropathic Pain in Experimental Models
Corticostatin-1 has demonstrated significant analgesic properties in a variety of preclinical models of neuropathic and inflammatory pain. nih.govresearchgate.netugr.es Its administration has been shown to ameliorate key symptoms of chronic pain, such as hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain in response to normally non-painful stimuli). ugr.esugr.es
In experimental models of peripheral nerve injury, including chronic constriction injury and partial sciatic nerve transection, both peripheral and central administration of corticostatin-1 have been found to reduce pain behaviors. ugr.es Similarly, in models of inflammatory pain, such as that induced by complete Freund's adjuvant (CFA) or in models of arthritis, corticostatin-1 has been shown to effectively decrease thermal hyperalgesia and tactile allodynia. ugr.es The analgesic effects of corticostatin-1 appear to be more potent than those of the related neuropeptides somatostatin and ghrelin in these models. nih.gov
The table below summarizes the observed analgesic effects of corticostatin-1 in various experimental pain models:
| Experimental Pain Model | Key Findings |
| Formalin-Induced Pain | Reduction of both neurogenic (first phase) and inflammatory (second phase) pain behavior. nih.gov |
| Chronic Constriction Injury (CCI) | Amelioration of hyperalgesia and allodynia. ugr.es |
| Partial Sciatic Nerve Transection (SNI) | Relief of mechanical allodynia with spinal administration. csic.es |
| Diabetic Neuropathy | Alleviation of neuropathic pain symptoms. ugr.es |
| Complete Freund's Adjuvant (CFA)-Induced Inflammation | Reduction of thermal hyperalgesia and tactile allodynia. ugr.es |
| Arthritis Models | Marked reduction in mechanical allodynia. ugr.es |
Proposed Peripheral and Central Analgesic Mechanisms
The pain-modulatory effects of corticostatin-1 are believed to be mediated through a combination of peripheral and central mechanisms that are largely independent of its anti-inflammatory properties. karger.comnih.gov
At the peripheral level, corticostatin-1 is thought to act directly on primary nociceptive neurons. nih.gov It is produced by these neurons in response to noxious and inflammatory stimuli. ugr.es By acting on these peripheral terminals, corticostatin-1 can inhibit the sensitization of nociceptors by inflammatory mediators. researchgate.net
Centrally, corticostatin-1 modulates the transmission of pain signals within the spinal cord. nih.gov It has been shown to impair the release of pronociceptive peptides, such as substance P and calcitonin gene-related peptide (CGRP), from the central terminals of primary afferent neurons in the dorsal horn of the spinal cord. nih.gov This action is thought to be mediated through its binding to somatostatin receptors (sstr), particularly sstr2, and the ghrelin receptor (GHSR1a), leading to the inhibition of intracellular signaling pathways that drive neuronal plasticity and pain transmission. karger.comugr.es The activation of these Gαi-coupled receptors leads to the inhibition of the cAMP/PKA pathway and a reduction in intracellular calcium levels. ugr.es
The following table outlines the proposed analgesic mechanisms of corticostatin-1:
| Mechanism | Location | Details |
| Inhibition of Nociceptor Sensitization | Peripheral | Directly acts on primary nociceptive neurons to prevent sensitization by inflammatory mediators. researchgate.net |
| Modulation of Nociceptive Peptide Release | Central (Spinal Cord) | Inhibits the release of substance P and CGRP from central terminals of nociceptors. nih.gov |
| Receptor Binding | Peripheral and Central | Binds to somatostatin receptors (sstr2) and the ghrelin receptor (GHSR1a). karger.comugr.es |
| Intracellular Signaling | Peripheral and Central | Inhibits the cAMP/PKA pathway and reduces intracellular calcium, leading to decreased neuronal excitability. ugr.es |
Synthetic Chemistry and Analogue Development
Total and Semisynthetic Approaches to Cortistatin and its Derivatives
The intricate structure of cortistatin A, characterized by a rearranged abeo-9(10,19)-androstane skeleton and a substituted isoquinoline (B145761) side chain, presents significant synthetic challenges. researchgate.netjst.go.jp Chemists have risen to this challenge through a variety of innovative total and semisynthetic routes. researchgate.net
A highly efficient approach to the synthesis of cortistatin A utilizes the readily available and inexpensive terrestrial steroid, prednisone (B1679067). acs.orgacs.org This semisynthetic strategy is advantageous as prednisone already contains a significant portion of the carbon framework and the correct enantiopure stereochemistry of the final natural product. acs.org The Baran group, for instance, developed a concise route starting from prednisone, which possesses 70% of the carbon atoms of cortistatin A. acs.orgnih.gov This approach significantly reduces the number of steps required to construct the complex core. nih.gov
The synthesis begins with the conversion of prednisone to a known steroid core intermediate. acs.orgnih.gov A key challenge in this transformation is the selective functionalization of the A-ring to install the requisite stereochemistry. acs.orggoogle.com This often involves a multi-step sequence to introduce the necessary hydroxyl and amino groups with the correct spatial orientation. nih.gov The use of a terrestrial steroid precursor provides a practical and scalable platform for the production of cortistatin A and its analogues, facilitating further biological investigation. acs.orgbaranlab.org
The construction of the unique cortistatin skeleton has spurred the development of novel and innovative chemical reactions. acs.orgnih.gov One of the most significant challenges is the formation of the expanded B-ring, a hallmark of the abeo-9(10,19)-androstane core. researchgate.netacs.org
Key Synthetic Transformations:
Directed C-H Bis-oxidation: A novel alcohol-directed, geminal C-H bis-oxidation was developed to functionalize the C19 methyl group, a crucial step for the subsequent ring expansion. acs.org
Fragmentation Cascade: A new fragmentation cascade reaction was employed to access the expanded B-ring steroid system. acs.org This often involves the opening of a cyclopropane (B1198618) ring intermediate. organicchemistry.euorganic-chemistry.org
Oxabicycle Formation: A chemoselective SN' cyclization is utilized to install the characteristic oxabicycle of the cortistatin family. acs.orgnih.gov This reaction selectively forms the ether linkage in the presence of other sensitive functional groups. acs.org
Isoquinoline Installation: The isoquinoline side chain, crucial for biological activity, is typically introduced in the later stages of the synthesis. acs.orgnih.gov Methods such as Stille coupling or Suzuki-Miyaura coupling are employed to attach the heterocyclic moiety to the D-ring of the steroid core. organicchemistry.eutandfonline.com The choice of coupling partners and reaction conditions is critical to ensure compatibility with the complex and highly functionalized cortistatin core. nih.gov
Selective Hydrogenation: A remarkably selective hydrogenation reaction is used to reduce a specific double bond in the final steps of the synthesis, yielding cortistatin A. acs.orgnih.gov
Other notable strategies for constructing the core structure include Knoevenagel condensation followed by an electrocyclic reaction to assemble the tetracyclic framework, and radical cyclization to form the seven-membered B-ring. jst.go.jp Some total syntheses have also utilized the Hajos-Parrish ketone as a starting material for the CD-ring fragment. jst.go.jpharvard.edu
The synthesis of cortistatin A is a testament to the challenges and triumphs of modern organic chemistry, requiring a deep understanding of chemical reactivity and selectivity. acs.org The molecule's dense array of functional groups, including a tertiary amine, vicinal diol, multiple olefins, and a sensitive bridging oxacycle, necessitates the use of highly chemoselective reactions. acs.orgnih.gov
A prime example of selectivity is the installation of the A-ring stereochemistry. The desired C5 α-stereochemistry is often difficult to achieve directly. acs.orgnih.gov To overcome this, a heteroadamantane core is sometimes generated, which rigidifies the carbon skeleton and shields the A-ring functionality, allowing for subsequent unconventional chemical transformations. google.com
Another significant challenge lies in the selective functionalization of the C19 methyl group. The development of an alcohol-directed dibromination reaction was a key innovation that enabled the subsequent ring expansion to form the characteristic seven-membered B-ring. acs.orgnih.gov
The final steps of the synthesis, particularly the attachment of the isoquinoline side chain and the final reduction, also demand high levels of chemoselectivity. The Stille coupling, for instance, must proceed without affecting the other reactive sites on the molecule. acs.org Similarly, the final hydrogenation must selectively reduce the target double bond without altering other parts of the molecule. acs.org The successful navigation of these reactivity and selectivity challenges has been crucial in the successful total and semisyntheses of cortistatin A. acs.orgnih.gov
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of cortistatin A that are essential for its potent biological activity. By systematically modifying different parts of the molecule and evaluating the biological effects of the resulting analogues, researchers have gained valuable insights into the pharmacophore of this unique natural product. nih.govrsc.org
SAR studies have consistently highlighted the critical importance of the isoquinoline moiety for the biological activity of cortistatins. researchgate.netnih.govresearchgate.net Analogues where the isoquinoline is replaced with other heterocyclic systems, such as N-methyl piperidine (B6355638) or 3-methylpyridine, exhibit significantly diminished potency. acs.orgresearchgate.net This suggests that the isoquinoline unit is a key determinant of the phenotypic effects of cortistatins. harvard.edu
The stereochemistry of the CD-ring system has also been shown to be crucial. An analogue with a CD-cis-fused skeleton displayed only weak antiproliferative activity and poor selectivity compared to the natural product, which possesses a CD-trans-fused structure. jst.go.jpnih.gov This indicates that the three-dimensional arrangement of the CD-rings is an essential structural element for potent and selective activity against human umbilical vein endothelial cells (HUVECs). jst.go.jpfrontiersin.org Interestingly, while the C17 stereochemistry is important, an analogue lacking this stereocenter (Δ16-cortistatin A) was found to retain much of the potency of cortistatin A, suggesting some flexibility in this region. baranlab.org
The following table summarizes the key structural elements and their importance for biological activity:
| Structural Element | Importance for Biological Activity | Supporting Evidence |
|---|---|---|
| Isoquinoline Unit | Crucial for potent and selective activity. researchgate.netnih.govresearchgate.net | Replacement with other heterocycles leads to a significant loss of potency. acs.orgresearchgate.net |
| CD-Ring Stereochemistry | A CD-trans-fused skeleton is essential for potent and selective activity. jst.go.jpfrontiersin.org | The CD-cis-fused analogue shows significantly reduced activity. jst.go.jpnih.gov |
| C17 Stereochemistry | Important, but some modifications are tolerated. baranlab.org | The Δ16-cortistatin A analogue retains significant potency. baranlab.org |
While the isoquinoline and the CD-ring stereochemistry are considered the primary determinants of activity, the substituents on the A-ring also play a role in modulating the biological potency and selectivity of cortistatin analogues. nih.gov
Initial SAR studies based on naturally occurring cortistatins suggested that the dihydroxy groups on the A-ring are not essential for activity. google.com In fact, some modifications to the A-ring, such as in cortistatins J, K, and L, result in compounds with comparable potency and selectivity to cortistatin A. nih.gov This has led to the design and synthesis of simplified analogues with modified A-rings. mdpi.com
For instance, the development of pyrone- or pyridone-embedded analogues has been explored to analyze the effect of substituents at positions corresponding to C-2 and C-4 of the A-ring. mdpi.com These studies aim to develop more accessible and potentially more potent drug leads by simplifying the A-ring structure while retaining the essential pharmacophoric elements. mdpi.com The removal of the dihydroxy groups on the A-ring has been a key strategy in the design of some simplified and potent analogues. researchgate.net
The following table details the influence of A-ring substituents on biological activity:
| A-Ring Modification | Effect on Biological Activity |
|---|---|
| Removal of Dihydroxy Groups | Generally well-tolerated; can lead to potent analogues. researchgate.net |
| Modifications in Cortistatins J, K, and L | Results in compounds with comparable potency and selectivity to cortistatin A. nih.gov |
| Pyrone- or Pyridone-Embedded Analogues | A strategy to develop simplified and potentially more potent drug leads. mdpi.com |
Rational Design and Synthesis of Cortistatin Analogues
The rational design of cortistatin analogues is a key strategy to overcome the limited availability of the natural product from its marine source, the sponge Corticium simplex, and to develop compounds with superior therapeutic potential. mdpi.comnih.gov Total synthesis of cortistatin A has been achieved through various routes, providing a foundation for generating analogues. nih.govacs.orgnih.gov
A primary focus in analogue development has been the simplification of the complex steroidal scaffold of cortistatin A to create more accessible compounds. researchgate.net This approach aims to reduce the number of synthetic steps while preserving or enhancing the desired biological activity. researchgate.net
One successful strategy involves modifying the A-ring of the cortistatin core. For instance, analogues incorporating pyrone or pyridone moieties in place of the natural A-ring have been synthesized. mdpi.comresearchgate.net This simplification led to the discovery of compounds with potent and selective growth inhibitory activity against human umbilical vein endothelial cells (HUVECs). mdpi.comresearchgate.net Notably, a pyridone-embedded analogue, compound 19 , demonstrated an IC₅₀ value of 0.001 µM against HUVECs, surpassing the activity of the natural product. researchgate.net The introduction of an acetamide (B32628) group on the A-ring was also found to dramatically boost the selective antiproliferative activity against endothelial cells. researchgate.net
Another simplification approach involves truncating non-essential structural elements. researchgate.net Structure-activity relationship (SAR) studies have revealed that the isoquinoline moiety is critical for potent and selective activity. nih.gov In contrast, modifications to the A and B rings have a less significant impact on activity. nih.gov This understanding has guided the design of simplified analogues where the complex steroidal nucleus is replaced with a more synthetically tractable core, while the crucial isoquinoline portion is retained. researchgate.netnih.gov For example, an analogue, compound 30 , featuring the isoquinoline group attached to a planar tetracyclic core, showed potent anti-proliferative activity against HUVECs (IC₅₀ = 0.035 µM) and significant in vivo anti-angiogenic and antitumor effects upon oral administration. nih.gov
Table 1: Antiproliferative Activities of Simplified Cortistatin A Analogues
| Analogue | Modification | Target Cell Line | IC₅₀ (µM) | Selectivity Index | Reference |
|---|---|---|---|---|---|
| 19 | Pyridone-embedded A-ring with methyl and hydroxyl groups | HUVEC | 0.001 | 6400 | researchgate.net |
| 27 | Pyridone-embedded A-ring with acetamide group | HUVEC | 0.01 | - | mdpi.com |
| 30 | Isoquinoline appended to a planar tetracyclic core | HUVEC | 0.035 | >100 | nih.gov |
| dCA | Didehydro-Cortistatin A | - | - | - | nih.gov |
HUVEC: Human Umbilical Vein Endothelial Cells
The three-dimensional conformation of a molecule is intrinsically linked to its biological function. Therefore, understanding the solution conformation of cortistatin and its analogues is crucial for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in this regard, providing insights into the spatial arrangement of these molecules. nih.gov
Conformational studies of the native cortistatin neuropeptide in solution have revealed that it is conformationally flexible, existing as an equilibrium of different aromatic clusters. nih.gov It has been hypothesized that these distinct conformations may correlate with the molecule's diverse functions. This has led to the design of analogues that are "locked" into specific conformations, aiming to isolate and enhance particular biological activities. nih.gov
For example, to better understand the different activity profiles of various analogues, their conformational properties were analyzed using NMR. nih.gov These studies allowed for the characterization of the major conformations present in solution. nih.gov In one instance, the most biologically active analogue, analog 5 , was found to display a unique aromatic cluster in solution, defined by contacts between the aromatic rings of Phe6, Phe10, and Msa5, which was absent in less active analogues. biorxiv.org This structural insight helps to rationalize the observed biological properties and guides the future design of molecules with improved activity. nih.govbiorxiv.org
Modeling studies have also been employed to compare the structures of different analogues. Superimposing the lowest energy conformations of cortistatin A, Δ16-cortistatin A, and 17-epi-cortistatin A revealed that they possess rigid architectures that differ primarily in the angle at which the isoquinoline moiety is presented. baranlab.org This subtle difference in orientation can have a profound impact on biological activity, as evidenced by the fact that 17-epi-cortistatin A is inactive. baranlab.org
A significant limitation of many natural products, including cortistatin-based peptides, for therapeutic use is their poor pharmacokinetic profile, particularly a short serum half-life. nih.govnih.gov The native cortistatin peptide, for instance, has a half-life of only about two minutes in serum, which severely restricts its potential as a drug. nih.govbiorxiv.org Consequently, a major goal in analogue development has been to improve metabolic stability and extend circulation time. biorxiv.orgresearchgate.net
Several strategies have been successfully employed to enhance the serum half-life of cortistatin analogues. One approach involves the substitution of natural L-amino acids with non-native D-amino acids. For example, replacing L-Trp with D-Trp is a known strategy to increase the population of the native β-turn and subsequently improve the analogue's half-life in serum. nih.gov
Another effective strategy is the chemical modification of the peptide. Acylation of the terminal residues, such as creating N-octanoyl amides, increases the hydrophobicity of the analogue. biorxiv.org This modification is inspired by the hormone ghrelin, which shares the ability to interact with the GHSR-1a receptor with cortistatin. biorxiv.org These modifications have led to the development of analogues with dramatically increased stability. For example, analog 5 and analog 6 exhibited serum half-lives of 21 minutes and 2100 minutes, respectively, a more than 10-fold increase compared to the native peptide. biorxiv.org
The development of didehydro-Cortistatin A (dCA), a potent analogue of Cortistatin A, has also been a significant advancement. nih.gov dCA can be synthesized in gram quantities from the inexpensive steroid prednisone, making it more accessible for further studies. nih.gov Hepatic microsomal stability assays showed that dCA has a measurable half-life, and pharmacokinetic studies in mice have been conducted to assess its in vivo behavior. nih.gov
Table 2: Serum Half-Life of Cortistatin and its Analogues
| Compound | Modification(s) | Serum Half-Life (minutes) | Reference |
|---|---|---|---|
| Native Cortistatin | - | ~2 | nih.govbiorxiv.org |
| Analog 5 | D-Trp substitution, N-octanoyl amide | 21 | biorxiv.org |
| Analog 6 | D-Trp substitution, N-octanoyl amide, lacks Lys14 | 2100 | biorxiv.org |
| dCA | Didehydro-Cortistatin A | Data available from hepatic microsomal stability assays | nih.gov |
Advanced Research Methodologies and Analytical Techniques in Cortistatin Studies
Structural Elucidation Techniques for Natural Products and Synthesized Compounds
Determining the complex three-dimensional architecture of Cortistatin A and its synthetic analogs has been a significant undertaking, relying on a combination of advanced spectroscopic and crystallographic methods. nih.govresearchgate.netnih.gov
2D NMR (Two-Dimensional Nuclear Magnetic Resonance Spectroscopy): Detailed 2D NMR analyses have been fundamental in elucidating the planar structure and relative stereochemistry of Cortistatin A and its related natural products. nih.govresearchgate.net Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) allow researchers to map the connectivity of protons and carbons within the molecule, piecing together its intricate steroidal framework and the attached isoquinoline (B145761) moiety. wikipedia.orglibretexts.org These methods are indispensable for confirming the structure of newly synthesized cortistatin analogs. researchgate.net
CD (Circular Dichroism): Circular dichroism has been employed to determine the absolute configuration of Cortistatin A. google.com The CD exciton (B1674681) chirality method, in particular, was instrumental in establishing the absolute stereochemistry of the stereogenic centers in Cortistatin J, and by extension, other structurally similar cortistatins like A, K, and L. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction has provided unambiguous confirmation of the molecular structure of Cortistatin A and key synthetic intermediates. nih.govgoogle.comacs.org This technique offers a definitive three-dimensional picture of the molecule, confirming the connectivity and stereochemistry that were initially proposed based on NMR data. acs.orgnih.gov For instance, the configuration of a crucial bromocyclopropane (B120050) diastereomer, an intermediate in the synthesis of (+)-cortistatin A, was confirmed by X-ray diffraction. acs.org
HRMS (High-Resolution Mass Spectrometry): HRMS is a vital tool for determining the elemental composition of Cortistatin A and its derivatives with high accuracy. nih.govjeolusa.com It provides a precise molecular weight, which is essential for confirming the identity of both natural and synthesized compounds and for complementing the structural information obtained from NMR and X-ray crystallography. nih.govacdlabs.com
In Vitro Cell-Based Assays for Functional Characterization
A variety of in vitro cell-based assays have been instrumental in characterizing the biological functions of Cortistatin A, particularly its potent anti-angiogenic and immunomodulatory properties. These assays provide a controlled environment to study the effects of the compound on specific cellular processes. pharmaron.com
The anti-proliferative activity of Cortistatin A, especially on endothelial cells, is a hallmark of its biological profile. Human Umbilical Vein Endothelial Cells (HUVECs) are a primary model for these studies. nih.govwikipedia.org
Findings: Cortistatin A has been shown to be a highly potent inhibitor of HUVEC proliferation, with an IC50 value reported to be as low as 0.0018 µM. nih.gov Its selectivity is noteworthy, being over 3000-fold more potent against HUVECs compared to normal fibroblasts and several tumor cell lines. nih.gov In some studies, the IC50 for VEGF-stimulated HUVEC proliferation was found to be an exceptionally low 180 pM. researchgate.net Assays such as the EdU (5-ethynyl-2'-deoxyuridine) assay have been used to demonstrate that Cortistatin A can promote HUVEC proliferation under certain conditions, such as reversing the inhibitory effects of dexamethasone (B1670325). nih.gov Cell viability is often assessed alongside proliferation using methods like the trypan blue exclusion assay to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. tandfonline.com
Interactive Data Table: Cortistatin A Activity in HUVEC Proliferation Assays
| Compound | Assay Type | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| Cortistatin A | HUVEC Proliferation | HUVECs | IC50 = 0.0018 µM | nih.gov |
| Cortistatin A | VEGF-stimulated HUVEC Proliferation | HUVECs | IC50 = 180 pM | researchgate.net |
| Cortistatin A | EdU Assay | HUVECs | Reversed dexamethasone-induced inhibition of proliferation. | nih.gov |
| Cortistatins A-D | HUVEC Proliferation | HUVECs | Showed high selectivity for HUVECs over other cell lines. | nih.gov |
The ability of Cortistatin A to inhibit angiogenesis is also evaluated through assays that measure cell migration and the formation of capillary-like structures.
Tube Formation Assay: This is a widely used assay to model the reorganization stage of angiogenesis in vitro. thermofisher.comrndsystems.com Endothelial cells, such as HUVECs, are plated on a basement membrane extract, where they form three-dimensional, tube-like structures. Cortistatin A and its analogs have been shown to inhibit this process. For example, Cortistatin A reversed the dexamethasone-induced attenuation of tube formation in HUVECs. nih.gov The quantification of junctions, branches, and total branching length provides a measure of the pro- or anti-angiogenic potential. nih.gov
Migration Assays: Scratch assays (or wound healing assays) and transwell migration assays are used to assess the effect of Cortistatin A on endothelial cell migration. In scratch assays, a "wound" is created in a confluent monolayer of cells, and the rate of cell migration to close the wound is measured. Cortistatin A has been shown to inhibit the VEGF-induced migration of HUVECs. tandfonline.com Transwell assays further confirm these findings by measuring the movement of cells through a porous membrane towards a chemoattractant. Studies have shown that Cortistatin A can counteract the damaging effect of dexamethasone on HUVEC migration. nih.gov
Understanding how Cortistatin A initiates its effects at the molecular level involves studying its interaction with cell surface receptors and the subsequent intracellular signaling cascades.
Receptor Binding: Cortistatin A is known to bind to all five somatostatin (B550006) receptor subtypes (SSTR1-5) and the ghrelin receptor (GHSR1a). mdpi.comahajournals.org More recently, it has been identified as a high-potency ligand for the Mas-related G-protein coupled receptor, MrgX2. researchgate.net Binding assays, often using radiolabeled ligands or competitive binding experiments, are performed to determine the affinity of Cortistatin A and its analogs for these various receptors. biorxiv.org
Signal Transduction: Following receptor binding, changes in intracellular second messengers are measured. A common assay is the measurement of cyclic AMP (cAMP) accumulation. Cortistatin A, similar to somatostatin, has been shown to inhibit forskolin-induced cAMP production through SSTRs. mybiosource.com Other signaling pathways investigated include the activation or inhibition of protein kinases like Akt and MAP kinases, which are involved in cell proliferation and survival. ahajournals.org
The immunomodulatory effects of Cortistatin A are a significant area of research. In vitro studies with immune cells are crucial for dissecting these effects.
Quantification of Mediators: Enzyme-Linked Immunosorbent Assays (ELISAs) are extensively used to quantify the levels of inflammatory cytokines and chemokines produced by cultured immune cells (like macrophages and lymphocytes) in response to inflammatory stimuli, with and without the presence of Cortistatin A. nih.govnih.gov Cortistatin A has been shown to inhibit the production of a wide range of pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and IL-12, by activated macrophages. pnas.orgnih.gov At the same time, it can increase the production of the anti-inflammatory cytokine IL-10. pnas.org
Gene Expression Analysis: Real-time quantitative PCR (qPCR) is used to measure changes in the mRNA expression levels of genes encoding for inflammatory mediators and other relevant proteins in cell cultures. mdpi.comnih.gov For example, qPCR has been used to show that Cortistatin A can modulate the gene expression of inflammatory factors in microglial cells and affect the expression of VEGFA in HUVECs. nih.govmdpi.com
Preclinical In Vivo Models for Biological Efficacy and Mechanism Probing
To assess the therapeutic potential and understand the mechanisms of action of Cortistatin A in a whole-organism context, various preclinical in vivo models are employed. These animal models are critical for bridging the gap between in vitro findings and potential clinical applications. nih.govkarger.com
Inflammatory and Autoimmune Disease Models: Cortistatin A has demonstrated therapeutic efficacy in numerous preclinical models of inflammatory and autoimmune disorders. nih.govkarger.comscite.ai
Inflammatory Bowel Disease (IBD): In the TNBS-induced colitis model in mice, which mimics human Crohn's disease, treatment with Cortistatin A significantly reduced the severity of the disease, joint swelling, and tissue destruction. nih.govnih.gov This therapeutic effect was associated with a reduction in inflammatory cytokines and a suppressed Th1-mediated autoimmune response. nih.govnih.gov
Sepsis/Endotoxemia: In murine models of lethal endotoxemia, Cortistatin A treatment decreased local and systemic levels of inflammatory mediators, leading to improved survival. nih.gov
Parkinson's Disease: In an MPTP-induced mouse model of Parkinson's disease, Cortistatin A administration reduced the loss of dopaminergic neurons, diminished glial cell activation, and decreased the production of inflammatory mediators in the brain. mdpi.com
Neuropathic Pain Models: In experimental models of peripheral nerve injury, such as chronic constriction and transection of the sciatic nerve, Cortistatin A has been shown to alleviate neuropathic pain. researchgate.net Its analgesic effect is linked to the regulation of neuroinflammatory responses and the enhanced production of neurotrophic factors. researchgate.net
Angiogenesis and Vascular Disease Models: The anti-angiogenic properties of Cortistatin A are tested in vivo using models like carotid artery ligation. ahajournals.org In these models, Cortistatin A was found to inhibit neointimal formation, a key process in restenosis and atherosclerosis. ahajournals.org Interestingly, mice deficient in Cortistatin A developed more severe neointimal hyperplasic lesions, highlighting its endogenous regulatory role. ahajournals.org
HIV Latency Models: An analog of Cortistatin A, didehydro-Cortistatin A (dCA), has been evaluated in models of HIV infection. In humanized mouse models of HIV latency, combining dCA with antiretroviral therapy was shown to accelerate viral suppression and delay viral rebound after treatment interruption. nih.govnih.gov
These in vivo studies are essential for confirming the biological efficacy of Cortistatin A and its analogs and for providing crucial insights into their mechanisms of action in complex physiological and pathological settings.
Neurological Disease Models
The neuroprotective potential of cortistatin has been extensively investigated using various in vivo models of neurological diseases.
MPTP-induced Parkinsonism: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a well-established preclinical model for Parkinson's disease (PD), mimicking the loss of dopaminergic neurons in the substantia nigra. nih.gov Studies have shown that treatment with cortistatin can mitigate the MPTP-induced loss of these neurons and their connections to the striatum. nih.govresearchgate.net This neuroprotective effect is associated with an improvement in locomotor activity in the MPTP-treated animals. nih.govnih.gov Furthermore, cortistatin has been observed to reduce the activation of glial cells, which are key contributors to the neuroinflammatory response in PD. nih.govresearchgate.net In vitro models of PD have also demonstrated that cortistatin can decrease the cell death of dopaminergic neurons exposed to the neurotoxin. nih.govresearchgate.net
Ischemic Stroke Models: The middle cerebral artery occlusion (MCAO) model is a widely used preclinical model to study the pathophysiology of ischemic stroke. csic.esbiorxiv.org Research indicates that peripheral administration of cortistatin 24 hours after the ischemic event can significantly reduce neurological damage and promote recovery. csic.esbiorxiv.org The neuroprotective effects of cortistatin in this model are multifaceted, involving the modulation of glial reactivity, facilitation of blood-brain barrier recovery, and regulation of both local and systemic immune responses. researchgate.netcsic.esbiorxiv.org Interestingly, the timing of cortistatin administration appears to be critical, as immediate or early post-stroke treatment did not show beneficial effects. csic.esbiorxiv.org Studies have also highlighted cortistatin's role in preserving the integrity of the blood-brain barrier by stabilizing tight-junction proteins like claudin-5 and reducing immune cell infiltration.
Inflammatory and Autoimmune Disease Models
Cortistatin's potent anti-inflammatory and immunomodulatory properties have been demonstrated in a variety of disease models.
Endotoxemia: In murine models of lethal endotoxemia induced by lipopolysaccharide (LPS), administration of cortistatin has been shown to significantly improve survival rates. nih.gov This protective effect is achieved by down-regulating the systemic production of a wide range of inflammatory mediators, including cytokines and chemokines. nih.govnih.govresearchgate.net Cortistatin also prevents the histopathological damage associated with septic shock, such as the infiltration of inflammatory cells into various organs. nih.govnih.gov
Inflammatory Bowel Disease (IBD): In a murine model of colitis, which mimics Crohn's disease, cortistatin treatment has been shown to ameliorate the clinical and histological severity of the disease. pnas.org It effectively reduces body weight loss, diarrhea, and intestinal inflammation, leading to an increased survival rate. pnas.org The therapeutic effect is linked to the downregulation of the inflammatory and Th1-driven autoimmune responses. pnas.org Studies have also focused on designing more stable analogs of cortistatin to enhance its therapeutic potential for IBD. biorxiv.orgirbbarcelona.orgnih.gov
Collagen-Induced Arthritis (CIA): The CIA model in mice is a widely used preclinical model for rheumatoid arthritis. Treatment with cortistatin in mice with established arthritis has been shown to significantly reduce the severity of the disease, including joint swelling and the destruction of cartilage and bone. nih.govnih.gov This therapeutic benefit is associated with a reduction in both the Th1-driven autoimmune response and the local inflammatory response in the joints. nih.govnih.gov Cortistatin downregulates the production of various inflammatory cytokines and chemokines. nih.govnih.gov
Pain Models
The analgesic properties of cortistatin have been explored in different pain models.
Formalin-Evoked Acute Pain: The formalin test in mice is a model of acute inflammatory pain with two distinct phases. nih.gov Cortistatin has been shown to alleviate the nocifensive behaviors in both phases of the formalin test. nih.gov Its analgesic effect is mediated through both central and peripheral mechanisms. researchgate.net
Peripheral Nerve Injury Models: In various models of neuropathic pain caused by chronic constriction or partial transection of the sciatic nerve, both peripheral and central administration of cortistatin have been found to ameliorate hyperalgesia and allodynia. uni.lunih.govx-mol.com The analgesic action of cortistatin in these models is multifactorial, involving the regulation of nerve damage-induced hypersensitization of nociceptors and the inhibition of neuroinflammatory responses. uni.lunih.gov Furthermore, cortistatin has demonstrated neuroregenerative and neuroprotective capabilities in models of severe peripheral nerve transection. uni.lunih.gov
Models for Vascular Remodeling and Angiogenesis
The role of cortistatin in vascular biology is an emerging area of research. Studies have shown that cortistatin is expressed in the smooth muscle cells of mouse and human arteries. ahajournals.org In a model of carotid artery ligation, a lack of endogenous cortistatin was found to increase neointimal formation, suggesting a protective role for cortistatin in vascular remodeling. ahajournals.org
Molecular and Cellular Biology Approaches
A variety of molecular and cellular biology techniques have been essential for understanding the expression, localization, and function of cortistatin at the cellular level.
Gene Expression Analysis
RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction): RT-qPCR is a highly sensitive method used to quantify mRNA levels and has been widely applied in cortistatin research. nih.govthermofisher.com It has been used to confirm the differential expression of genes identified in RNA-sequencing studies, such as in the analysis of cortistatin-expressing interneurons. eneuro.org RT-qPCR has also been employed to measure the expression of cortistatin and its receptors in various tissues and cell types, including neuroendocrine tissues and tumors. nih.gov Additionally, this technique has been used to assess changes in the expression of inflammatory and nociceptive markers in response to cortistatin treatment in pain models. researchgate.net
In Situ Hybridization (ISH): ISH is a technique that allows for the localization of specific mRNA sequences within a tissue section, providing spatial information about gene expression. bio-techne.com Early studies used ISH to map the distribution of preprocortistatin mRNA in the rat brain, revealing its expression in scattered neurons throughout the cerebral cortex and hippocampus. nih.govstanford.edu Double in situ hybridization has been used to demonstrate that cortistatin-expressing cells are GABAergic interneurons. nih.govstanford.edu More recent studies have utilized advanced techniques like single-molecule fluorescence in situ hybridization to validate gene expression changes in specific cell populations. eneuro.org
Immunocytochemistry and Immunohistochemistry for Protein Localization and Cellular Phenotyping
Immunocytochemistry (ICC) and immunohistochemistry (IHC) are powerful techniques that use antibodies to visualize the localization and distribution of specific proteins within cells and tissues, respectively. licorbio.com
Genetic Manipulation in Animal Models (e.g., Cortistatin Knockout Mice)
The development of cortistatin (CST) knockout (KO) mice has been instrumental in elucidating the endogenous physiological roles of this neuropeptide. These genetically modified animal models, in which the Cort gene is inactivated, have provided invaluable insights into the functions of cortistatin that could not be fully discerned from pharmacological studies alone.
Studies using CST-KO mice have revealed that endogenous cortistatin plays a significant role in regulating the immune response and inflammation. karger.com For instance, glial cells from mice lacking cortistatin demonstrate an exacerbated immune response in inflammatory contexts. mdpi.com Furthermore, cortistatin-deficient mice have shown increased susceptibility and worsened outcomes in various injury and disease models, including ischemic stroke and acute lung injury, suggesting a natural protective role for the neuropeptide. researchgate.net In a model of Parkinson's disease, mice deficient in cortistatin exhibited higher and earlier mortality when exposed to the neurotoxin MPTP compared to wild-type mice, underscoring cortistatin's neuroprotective functions. mdpi.com
The investigation of CST-KO mice has also shed light on its role in metabolic regulation. Single CST-KO mice show elevated levels of growth hormone (GH), yet this does not translate to increased IGF-1 levels or accelerated somatic growth, pointing to complex compensatory mechanisms. nih.gov To further investigate this, double knockout mice lacking both somatostatin (SST) and cortistatin (SST/CST-KO) were generated. nih.govoup.com These mice exhibited a dramatic increase in circulating GH levels but, surprisingly, still showed no alteration in growth rate or IGF-1 levels, suggesting the involvement of other unidentified inhibitory systems in the GH/IGF-1 axis. nih.govoup.com
Moreover, research on CST-KO mice has been crucial in understanding the differential roles of cortistatin and the structurally similar neuropeptide, somatostatin. In a study on obesity and the GH/IGF-I axis in mammary fat pads, the absence of cortistatin completely blunted the obesity-induced up-regulation of the GH/IGF-I system, an effect only partially suppressed in SST-KO mice. plos.org This highlights that cortistatin is not merely a functional equivalent of somatostatin in regulating mammary gland physiology. plos.org
The following table summarizes key findings from studies involving cortistatin knockout mice:
| Model | Key Findings | Reference |
| Cortistatin Knockout (CST-KO) | Exacerbated immune response in glial cells. mdpi.com | mdpi.com |
| Increased susceptibility in injury models. researchgate.net | researchgate.net | |
| Higher mortality in a Parkinson's disease model. mdpi.com | mdpi.com | |
| Elevated growth hormone (GH) levels without increased IGF-1 or growth. nih.gov | nih.gov | |
| Blunted obesity-induced up-regulation of the GH/IGF-I system in mammary fat pads. plos.org | plos.org | |
| Somatostatin/Cortistatin Double Knockout (SST/CST-KO) | Drastic elevation of GH with no change in growth rate or IGF-1 levels. nih.govoup.com | nih.govoup.com |
Receptor Pharmacology and Ligand-Binding Studies
Radioligand binding assays are a cornerstone in the pharmacological characterization of cortistatin's interactions with its receptors. giffordbioscience.comnih.gov These assays utilize a radiolabeled form of a ligand to quantify its binding to a target receptor, providing crucial data on affinity (Kd) and receptor density (Bmax). giffordbioscience.comnih.gov
Initial in vitro binding assays demonstrated that cortistatin can bind to all five cloned somatostatin receptors (sst1-sst5) with affinities in the low nanomolar range, similar to somatostatin itself. stanford.edu For example, rat CST-14 and human CST-17 were shown to displace 125I-SRIF-14 binding to each of the five sst subtypes expressed in transfected cell lines. stanford.edu Furthermore, [125I][Tyr10]CST-14 has been used to label sst1-sst5 receptors with subnanomolar affinity, and its binding pattern in the brain overlaps with that of [125I][Tyr0]SRIF-14. nih.gov
These assays have also been pivotal in identifying other potential receptors for cortistatin. It has been shown that CST-14 and CST-17, but not somatostatin, can bind to the growth hormone-secretagogue receptor (GHSR), also known as the ghrelin receptor, with an affinity similar to that of ghrelin. stanford.edu The human orphan G-protein coupled receptor, MrgX2, was also identified as a potential human-selective receptor for cortistatin. stanford.edu However, the physiological relevance of this interaction is still under investigation due to the promiscuous nature of MrgX2. stanford.edunih.gov
Saturation binding experiments, where increasing concentrations of a radioligand are incubated with a tissue or cell preparation, allow for the determination of the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). giffordbioscience.comrevvity.com Competition binding assays, on the other hand, are used to determine the affinity (Ki) of unlabeled compounds, like cortistatin, by measuring their ability to displace a radiolabeled ligand from the receptor. giffordbioscience.com
The following table presents a summary of the receptors cortistatin has been shown to bind to, as determined by radioligand binding assays:
| Receptor | Binding Characteristics | Reference |
| Somatostatin Receptors (sst1-sst5) | Binds with high, subnanomolar affinity, similar to somatostatin. stanford.edunih.gov | stanford.edunih.gov |
| Ghrelin Receptor (GHSR1a) | Binds with an affinity comparable to ghrelin; not bound by somatostatin. stanford.edu | stanford.edu |
| MrgX2 Receptor | Identified as a potential human-selective receptor for cortistatin. stanford.edu | stanford.edu |
The use of specific receptor antagonists has been a critical pharmacological tool to dissect the involvement of different receptors in mediating the diverse biological effects of cortistatin. By blocking the action of cortistatin at specific receptors, researchers can infer which receptor subtypes are responsible for a particular physiological response.
For instance, in studies on inflammatory bowel disease, the therapeutic effects of cortistatin were partially reversed by both somatostatin and ghrelin receptor antagonists, indicating that cortistatin exerts its anti-inflammatory actions through both receptor systems. pnas.org Similarly, the inhibitory effect of cortistatin on the production of inflammatory cytokines by macrophages was partially reversed by a somatostatin receptor antagonist (cyclosomatostatin) and a ghrelin receptor antagonist. pnas.orgnih.gov
In the context of neuropathic pain, the analgesic effects of cortistatin were shown to be mediated by both somatostatin and ghrelin receptors. mdpi.com The co-administration of antagonists for sst receptors and the ghrelin receptor (GHSR1) at the spinal level almost completely abolished the pain-relieving effects of cortistatin. mdpi.com Specifically, the selective sst2 receptor antagonist CYN-154806 partially reversed cortistatin's actions, while the sst5 antagonist BIM-23867 had no effect, consistent with the lack of sst5 expression in the murine nociceptive system. mdpi.com
Furthermore, in studies on vascular smooth muscle cells, specific peptide antagonists for GHSR, sst2, and sst5 were used to demonstrate that cortistatin mediates its antiproliferative effects through all three receptors, with the GHSR antagonist being the most potent. ahajournals.org Conversely, the inhibitory effect of cortistatin on cell migration was primarily mediated through the GHSR. ahajournals.org
The following table provides examples of specific receptor antagonists used in cortistatin research and the functions they helped to elucidate:
| Antagonist | Receptor Target | Function Elucidated | Reference |
| Cyclosomatostatin | Somatostatin Receptors | Partial mediation of anti-inflammatory effects. pnas.orgnih.gov | pnas.orgnih.gov |
| CYN-154806 | sst2 Receptor | Partial mediation of analgesic effects. mdpi.com | mdpi.com |
| BIM-23867 | sst5 Receptor | No involvement in analgesic effects in the murine nociceptive system. mdpi.com | mdpi.com |
| BIM-28163 | GHSR1a | Mediation of anti-inflammatory, analgesic, and anti-proliferative/migratory effects. mdpi.comahajournals.org | mdpi.comahajournals.org |
| SST3-ODN-8 | sst3 Receptor | Mediation of anticonvulsant effects. nih.gov | nih.gov |
Computational Chemistry and Structure-Based Drug Design (e.g., Molecular Modeling, High-Throughput Screening)
Computational chemistry and molecular modeling have become indispensable tools in the study of cortistatin, facilitating a deeper understanding of its structure-activity relationships and guiding the rational design of novel analogs with improved therapeutic properties. kallipos.grgoogle.comanu.edu.au These computational approaches range from molecular dynamics simulations to high-throughput virtual screening. rasayanjournal.co.insigmaaldrich.com
Molecular modeling studies, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to investigate the three-dimensional structure of cortistatin in solution. biorxiv.org By understanding the native conformations of cortistatin, researchers can design and synthesize new analogs that are stabilized in specific bioactive conformations. biorxiv.orgnih.govnih.gov For example, a study utilized NMR structural information to design five cortistatin analogs. nih.govnih.gov One of these analogs, A5, not only preserved the anti-inflammatory and immunomodulatory activities of the native peptide but also exhibited an increased half-life in serum, addressing a key limitation of the natural hormone for therapeutic use. nih.gov
Structure-based drug design has also been instrumental in identifying novel targets for cortistatin A, a steroidal alkaloid with potent biological activities. nih.govresearchgate.net High-throughput screening of a kinase panel revealed that cortistatin A is a high-affinity ligand for the cyclin-dependent kinases CDK8 and CDK19, as well as ROCK kinases. researchgate.net Computational binding models have been proposed to explain the molecular interactions responsible for this high-affinity binding, such as the hydrogen bonding between the isoquinoline side chain of cortistatin A and a specific amino acid residue (Ala100) in CDK8. researchgate.net
Furthermore, computational approaches are being used to explore the potential of cortistatin A and its analogs as inhibitors of other important therapeutic targets. For instance, molecular docking studies have been conducted to investigate the potential of cortistatin A as a Janus kinase 3 (JAK3) inhibitor, which is a target in various hematological malignancies. rasayanjournal.co.in Molecular dynamics simulations are then used to assess the stability of the predicted ligand-receptor complexes. rasayanjournal.co.in
High-throughput screening (HTS) methodologies, both virtual and experimental, are crucial for the discovery of new cortistatin-based compounds. sigmaaldrich.comscbt.com These techniques allow for the rapid screening of large libraries of compounds to identify those with high affinity for cortistatin's receptors or those that mimic its biological effects. scbt.com
Future Research Trajectories and Unexplored Avenues for Cortistatin
Deeper Elucidation of Cortistatin's Unique Receptor Systems and Signaling Cascades
Cortistatin, a neuropeptide with significant structural similarity to somatostatin (B550006), exhibits a complex and fascinating interaction with various receptor systems. wikipedia.org While it binds to all five somatostatin receptor subtypes (sst1-sst5), its unique physiological effects suggest the involvement of other, more specific receptors. karger.comnih.gov Future research must prioritize the deorphanization and characterization of these unidentified cortistatin-selective receptors to fully comprehend its distinct biological functions.
A critical area of investigation is the potential for cortistatin to signal synergistically through both somatostatin and ghrelin receptors. mdpi.com This multimodal signaling could explain its enhanced potency in certain physiological contexts compared to somatostatin or ghrelin alone. mdpi.com The use of selective antagonists for somatostatin receptors (sstrs) and the ghrelin receptor (GHSR1a) has indicated that GHSR1a is a primary mediator of many of cortistatin's immune functions. karger.com Furthermore, cortistatin's partial effects through sstr2 and sstr4 might account for its higher potency in vitro on immune cells compared to somatostatin. karger.com
Delving into the intracellular signaling cascades triggered by cortistatin binding to its various receptors is paramount. For instance, in human aortic smooth muscle cells, cortistatin inhibits proliferation by binding to sst2, sst5, and the ghrelin receptor, which leads to the induction of cAMP and p38-mitogen-activated protein kinase, and the inhibition of Akt activity. ahajournals.org In contrast, its impairment of cell migration is mediated in a ghrelin-receptor-dependent manner through the inhibition of Rac1 activation and cytosolic calcium increases. ahajournals.org A comprehensive understanding of these pathways will be crucial for developing targeted therapies.
The human orphan G-protein coupled receptor MrgX2 has been identified as a potential cortistatin-selective receptor, adding another layer of complexity to its signaling network. stanford.edu Further investigation into the interaction between cortistatin and MrgX2, and the downstream pathways activated, is essential. The following table summarizes the known and putative receptors for cortistatin and their involvement in specific functions.
| Receptor | Known/Putative Functions Mediated by Cortistatin | References |
| Somatostatin Receptors (sst1-5) | Inhibition of neuronal activity, cell proliferation, hormone secretion. | karger.comnih.gov |
| Ghrelin Receptor (GHSR1a) | Immune modulation, inhibition of smooth muscle cell migration, neuroprotection. | karger.commdpi.comahajournals.org |
| MrgX2 | Potential cortistatin-selective effects. | stanford.edu |
| Unidentified Cortistatin-Selective Receptor(s) | Unique functions in the nervous system and peripheral tissues not shared with somatostatin. | nih.gov |
Spatiotemporal Dynamics and Context-Dependent Actions of Endogenous Cortistatin
The physiological and pathological actions of endogenous cortistatin are not static; they are highly dependent on the specific location (spatio) and timing (temporal) of its release and action. Future research should focus on mapping these dynamic processes to understand its nuanced roles in health and disease. biorxiv.org
In the context of ischemic stroke, for example, the timing of cortistatin administration is critical. A potent anti-inflammatory effect delivered immediately after the event can be detrimental, highlighting the need to modulate rather than completely block inflammatory responses. csic.es Studies have shown that cortistatin administered at later stages (24 hours post-stroke) significantly reduces neurological damage and improves recovery. csic.es This suggests a time-dependent therapeutic window where its actions shift from being potentially harmful to beneficial.
The expression and function of cortistatin and its receptors can also vary significantly depending on the tissue and the pathological state. For instance, in the vascular system, cortistatin is highly expressed in smooth muscle cells of arteries and its expression increases with the progression of arterial intima hyperplasia. ahajournals.org This upregulation is thought to be a defensive response to the pathological condition. ahajournals.org Similarly, in the brain, a lack of cortistatin leads to an exacerbated pro-inflammatory state. nih.govbiorxiv.org
Investigating the spatiotemporal dynamics will require advanced imaging techniques and in vivo models to track the expression and activity of cortistatin and its receptors in real-time. researchgate.netebi.ac.uk This will provide a more complete picture of how this neuropeptide functions in different physiological and pathological contexts, paving the way for more precise therapeutic interventions. biorxiv.org
Comprehensive Mapping of Cortistatin's Physiological and Pathological Roles Beyond Current Research Foci
While significant research has focused on cortistatin's roles in neuroinflammation and immune modulation, its influence extends to a much broader range of physiological and pathological processes that remain to be fully explored. csic.esrsc.orgnih.gov A comprehensive mapping of these functions is crucial for uncovering its full therapeutic potential.
Emerging evidence points to cortistatin's involvement in cardiovascular health. It has been shown to attenuate vascular calcification, a process not affected by somatostatin. ahajournals.org Furthermore, cortistatin inhibits the proliferation and migration of vascular smooth muscle cells, key events in the development of atherosclerosis and restenosis. ahajournals.org Mice deficient in cortistatin develop more severe neointimal hyperplasia, suggesting a protective role for endogenous cortistatin in vascular remodeling. ahajournals.org
Beyond its cardiovascular effects, cortistatin has demonstrated potential antiviral and neuroprotective properties. rsc.org It has been shown to protect oligodendrocytes from oxidative stress-induced cell death and to increase the production of neurotrophic factors that promote neuronal repair and regeneration. karger.com In preclinical models of Parkinson's disease, cortistatin administration protected dopaminergic neurons from death. mdpi.com Its role in various other neurological and systemic diseases warrants further investigation. The following table outlines some of the established and potential roles of cortistatin.
| System/Condition | Role of Cortistatin | References |
| Immune System | Potent anti-inflammatory and immunomodulatory effects. | karger.comnih.govmdpi.com |
| Nervous System | Neuroprotection, regulation of sleep and locomotor activity. | wikipedia.orgkarger.commdpi.com |
| Cardiovascular System | Inhibition of vascular smooth muscle cell proliferation and migration, attenuation of vascular calcification. | ahajournals.org |
| Oncology | Selective inhibition of endothelial cell proliferation (anti-angiogenic). | rsc.org |
| Infectious Disease | Potential antiviral activity. | rsc.org |
Development of Novel Synthetic Routes for Scalable Production and Structural Diversification
The limited natural availability of cortistatin from its marine sponge source, Corticium simplex, necessitates the development of efficient and scalable synthetic routes to produce sufficient quantities for research and potential therapeutic applications. acs.orgwikipedia.org Several total syntheses of cortistatin A have been reported, providing a foundation for further optimization and diversification. acs.orgnih.govharvard.edu
One notable approach begins with the readily available terrestrial steroid prednisone (B1679067), which shares a significant portion of the carbon skeleton and stereochemistry of cortistatin A. acs.org This semi-synthetic strategy has proven to be efficient and practical. acs.org Key chemical transformations in these syntheses include directed C-H bisoxidation, fragmentation cascades to expand the B-ring, chemoselective cyclization to form the characteristic oxabicycle, and selective hydrogenation reactions. acs.org
Future efforts in synthetic chemistry should focus on developing even more concise and convergent routes that allow for the large-scale production of cortistatin and its analogues. nih.govnih.gov The development of novel synthetic methodologies, such as the aza-Prins cyclization with a transannular cyclization reaction, opens up new avenues for creating previously inaccessible analogues. google.com These new routes will not only facilitate the supply of cortistatin but also enable the systematic exploration of structure-activity relationships through the creation of a diverse library of related compounds. nih.gov The ability to modify the cortistatin scaffold will be crucial for developing analogues with improved pharmacological properties. nih.gov
Design and Synthesis of Highly Selective and Bioavailable Cortistatin Analogues for Specific Target Engagement
The development of cortistatin analogues with enhanced selectivity for specific receptor subtypes and improved bioavailability is a key objective for translating its therapeutic potential into clinical applications. nih.govbist.eu Natural cortistatins exhibit varying potencies, and structure-activity relationship studies have indicated that the isoquinoline (B145761) moiety is a critical determinant of their biological effects. harvard.edu
Researchers have designed and synthesized simplified analogues of cortistatin A by retaining the planar tetracyclic core structure and appending the isoquinoline group. nih.gov Some of these analogues have demonstrated potent and selective antiproliferative activity against human umbilical vein endothelial cells (HUVECs) and have shown significant in vivo anti-angiogenic and antitumor effects, even with oral administration. nih.gov
Another promising strategy involves the creation of pyrone- or pyridone-embedded analogues. mdpi.com One such pyridone analogue, bearing a methyl group at C-2 and a hydroxyl group at C-4, exhibited exceptionally potent and selective growth inhibitory activity against HUVECs, surpassing that of the natural products. mdpi.com The design of these novel analogues often involves computational modeling and a deep understanding of the three-dimensional structure of cortistatin A. nih.gov
Future research in this area will focus on:
Stabilizing the peptide backbone: To increase the half-life of cortistatin analogues in the body. bist.eu
Optimizing receptor selectivity: To target specific disease pathways and minimize off-target effects. bist.eu
Improving oral bioavailability: To develop more convenient and patient-friendly administration routes. nih.gov
The successful development of such analogues holds the promise of creating a new class of drugs for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. google.combist.eu
Integration of Multi-Omics Data for Systems-Level Understanding of Cortistatin Biology
To achieve a holistic and comprehensive understanding of cortistatin's complex biological functions, future research must embrace a multi-omics approach. azolifesciences.comnih.gov This involves integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, to create a systems-level view of how cortistatin influences cellular and organismal processes. azolifesciences.comnih.gov
A single-omics approach provides only a snapshot of a specific level of biological regulation and often fails to capture the intricate interplay between different molecular layers. azolifesciences.com By combining these datasets, researchers can trace the flow of biological information from gene expression (transcriptomics) to protein function (proteomics) and metabolic changes (metabolomics) in response to cortistatin. azolifesciences.comnih.gov
For example, in the context of neuroinflammation, a multi-omics study could simultaneously analyze changes in gene expression in microglia, alterations in the proteome of the blood-brain barrier endothelium, and shifts in the metabolic profile of neurons following cortistatin treatment. This integrated analysis could reveal novel pathways and regulatory networks that are modulated by cortistatin, providing deeper insights into its mechanism of action. sib.swissmdpi.com
The application of bioinformatics tools, network analysis, and machine learning algorithms will be essential for processing, integrating, and interpreting these large and complex datasets. azolifesciences.comnih.gov This systems-level understanding will be instrumental in identifying novel biomarkers for cortistatin's therapeutic efficacy and in discovering new therapeutic targets within its signaling network. nih.gov Ultimately, the integration of multi-omics data will accelerate the translation of our knowledge of cortistatin biology into effective clinical strategies. mdpi.com
Q & A
Q. How can longitudinal studies be designed to assess the long-term effects of this compound on immune tolerance?
- Methodological Answer : Use chronic dosing regimens in autoimmune-prone models (e.g., NZB/W mice). Measure autoantibody titers, Treg/Th17 ratios, and histological damage at multiple timepoints. Apply mixed-effects models to account for repeated measures and attrition bias .
Key Methodological Considerations
- Data Contradiction Analysis : Use triangulation by combining quantitative (e.g., meta-analysis) and qualitative (e.g., expert interviews) approaches to resolve discrepancies. Document alternative hypotheses explicitly in discussion sections .
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and provide raw data in supplementary materials. Specify equipment calibration protocols and reagent lot numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
